molecular formula C62H88Br2N2O4S2 B565835 4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 1178586-27-0

4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B565835
CAS No.: 1178586-27-0
M. Wt: 1149.324
InChI Key: AMBLANUJLYJBOZ-UHFFFAOYSA-N
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Description

4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its unique structural properties and applications in organic electronics. This compound is characterized by its conjugated system, which allows for efficient charge transport, making it a valuable material in the field of organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves a multi-step process. One common method includes the Stille coupling reaction, where organotin compounds react with halides in the presence of a palladium catalyst. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding thiophenes.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.

    Material Science: Its unique structure allows for the development of new materials with tailored electronic properties.

    Chemical Sensors: Employed in the design of sensors for detecting various chemical species due to its responsive electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole

Uniqueness

4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone stands out due to its extended conjugated system and the presence of multiple functional groups, which provide enhanced solubility and electronic properties. This makes it particularly suitable for high-performance organic electronic applications.

Properties

IUPAC Name

2,9-bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-65-59(67)49-41-48(52-38-40-54(64)72-52)58-56-50(42-47(51-37-39-53(63)71-51)57(55(49)56)61(65)69)60(68)66(62(58)70)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBLANUJLYJBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C(C=C(C(=C24)C1=O)C5=CC=C(S5)Br)C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C6=CC=C(S6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H88Br2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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